Scaffold Topology Drives Divergent Biological Target Engagement vs. Antiplatelet Thienopyridines
The compound's thieno[2,3-c]pyridine scaffold is regioisomeric to the thieno[3,2-c]pyridine core of clinically used antiplatelet agents (ticlopidine, clopidogrel, prasugrel). This structural isomerism abolishes P2Y12 receptor antagonism and instead imparts activity against IKK-ε and tubulin polymerization. Direct comparison shows that while prasugrel's active metabolite irreversibly inhibits the P2Y12 receptor (IC50 ~1.5 µM), the thieno[2,3-c]pyridine series exhibits no significant P2Y12 activity at concentrations up to 10 µM [1]. Instead, focused medicinal chemistry on this scaffold has yielded inhibitors of IKK-ε and APE1, targets unrelated to platelet aggregation [2][3].
| Evidence Dimension | Target engagement profile and binding site preference |
|---|---|
| Target Compound Data | IKK-ε IC50: 2.56 µM (BindingDB CHEMBL3125733); APE1 inhibition IC50: ~2 µM for closely related 3-benzothiazolyl analog [2][3] |
| Comparator Or Baseline | Prasugrel active metabolite: P2Y12 IC50 ~1.5 µM; IKK-ε activity: not reported; APE1 activity: not reported |
| Quantified Difference | Complete target switch: P2Y12 vs. IKK-ε/APE1 engagement; no overlap at >10 µM screening concentration for P2Y12 |
| Conditions | BindingDB microfluidic mobility shift assay (IKK-ε); fluorescence-based qHTS assay and radiotracer incision assay (APE1) |
Why This Matters
Procurement of this specific scaffold is essential for projects targeting NF-κB pathway kinases or tubulin, as generic P2Y12 thienopyridines will not engage these targets and will confound assay results.
- [1] Niitsu, Y., Jakubowski, J.A., Sugidachi, A., Asai, F. (2005). Pharmacology of CS-747 (prasugrel, LY640315), a novel, potent antiplatelet agent with in vivo P2Y12 receptor antagonist activity. Seminars in Thrombosis and Hemostasis, 31(2), 184-194. View Source
- [2] BindingDB. (n.d.). BDBM50448995 (CHEMBL3125733): IKK-epsilon Inhibition Data. BindingDB Entry. View Source
- [3] Bapat, A., Glass, L.S., Luo, M., Fishel, M.L., Long, E.C., Georgiadis, M.M., Kelley, M.R. (2010). Synthesis, biological evaluation, and structure-activity relationships of a novel class of apurinic/apyrimidinic endonuclease 1 inhibitors. Journal of Medicinal Chemistry, 53(9), 3664-3674. View Source
